molecular formula C19H18ClN3O3 B2407689 N-(5-chloro-2-cyanophenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide CAS No. 2034271-09-3

N-(5-chloro-2-cyanophenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide

Cat. No.: B2407689
CAS No.: 2034271-09-3
M. Wt: 371.82
InChI Key: GYHKVOGAPXWKEW-UHFFFAOYSA-N
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Description

N-(5-chloro-2-cyanophenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide is a sophisticated small molecule designed for advanced chemical and pharmacological research. This compound integrates multiple privileged structural motifs, including a chlorinated and cyanated phenyl ring and a tetrahydro-2H-pyranyl methoxy group. The tetrahydro-2H-pyran (THP) ring is a versatile scaffold frequently employed in medicinal chemistry to optimize the physiochemical properties of lead compounds, often contributing to reduced lipophilicity and improved metabolic stability . The strategic inclusion of a nitrile (cyano) group can serve multiple purposes, such as acting as a hydrogen bond acceptor, a metalloenzyme inhibitor, and a means to lower overall molecular lipophilicity, which is a critical parameter in drug design for enhancing solubility and pharmacokinetic profiles . The molecular framework of this isonicotinamide derivative suggests potential utility as a key intermediate in the synthesis of more complex bioactive molecules or as a tool compound for probing biological systems. Its structure is indicative of compounds investigated for targeting G-protein coupled receptors (GPCRs) or enzymes . Researchers can leverage this compound in the development of novel therapeutic agents, structure-activity relationship (SAR) studies, and as a building block in heterocyclic chemistry. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, utilizing personal protective equipment and adhering to all relevant laboratory safety protocols.

Properties

IUPAC Name

N-(5-chloro-2-cyanophenyl)-2-(oxan-4-ylmethoxy)pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O3/c20-16-2-1-15(11-21)17(10-16)23-19(24)14-3-6-22-18(9-14)26-12-13-4-7-25-8-5-13/h1-3,6,9-10,13H,4-5,7-8,12H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYHKVOGAPXWKEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=NC=CC(=C2)C(=O)NC3=C(C=CC(=C3)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2-cyanophenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide is a complex organic compound that has garnered attention for its potential therapeutic applications, particularly in cancer treatment. This article provides an overview of its biological activity, including its mechanism of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₁₆ClN₃O₂. Key structural features include:

  • Chloro-substituted phenyl group
  • Cyanide functional group
  • Isonicotinamide moiety
  • Tetrahydro-2H-pyran ring

These structural components are believed to contribute to the compound's biological activity, including its potential as an inhibitor in various enzymatic pathways related to cancer proliferation and survival.

Preliminary studies suggest that this compound may inhibit specific kinases involved in critical cell signaling pathways associated with tumor growth. The isonicotinamide framework is known for its ability to modulate cellular functions by inhibiting cell proliferation and inducing apoptosis in cancer cells.

Interaction Studies

Interaction studies using molecular docking and binding assays are essential to elucidate the compound's interactions with target proteins. Initial findings indicate that the compound may effectively bind to specific kinase targets, which could lead to a reduction in tumor growth rates .

Biological Activity and Therapeutic Applications

This compound exhibits several promising biological activities:

  • Antitumor Activity : The compound has shown potential in inhibiting cell proliferation in various cancer cell lines, suggesting its utility in cancer therapy.
  • Enzyme Inhibition : It may act as an inhibitor for key enzymes involved in cancer metabolism and signaling pathways, particularly those related to kinase activity.
  • Apoptosis Induction : The structural components contribute to the induction of programmed cell death in malignant cells, enhancing its therapeutic profile against cancer.

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and unique aspects of compounds related to this compound:

Compound NameStructural FeaturesUnique Aspects
5-Chloroisonicotinic AcidContains a chloro group and isonicotinic acid structureKnown for antibacterial properties
Tetrahydropyran DerivativesIncorporates a tetrahydropyran ringUsed in drug delivery systems
2-Cyanophenyl AmidesContains cyanophenyl moietyExhibits anti-inflammatory activity

The uniqueness of this compound lies in its combination of diverse functional groups that potentially enhance its biological activity compared to similar compounds.

Case Studies and Research Findings

Research has indicated that derivatives of isonicotinamide often exhibit significant biological activities. For instance, studies on benzamide derivatives have shown antitumor effects, with some patients demonstrating prolonged survival when treated with similar compounds . Furthermore, investigations into the efficacy of various inhibitors targeting specific kinases have highlighted the importance of structural modifications in enhancing therapeutic outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

a) N-(5-chloro-2-methoxyphenyl)-2-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide ()
  • Key Features: Substituted phenyl ring: 5-chloro-2-methoxyphenyl (vs. 5-chloro-2-cyanophenyl in the target). Core structure: Pyrimido[5,4-b]indole with a sulfanyl acetamide chain (vs. isonicotinamide).
  • The pyrimidoindole core may target JAK2 or PI3K kinases, differing from the isonicotinamide’s preference for EGFR/VEGFR pathways .
b) 1443237-16-8 ()
  • Key Features :
    • Pyrrolo[2,3-d]pyrimidine core (vs. isonicotinamide).
    • 3,6-Dihydro-2H-pyran substituent (vs. fully saturated THP).
  • Implications: The dihydropyran group may confer reduced conformational stability compared to THP, affecting binding pocket interactions. Pyrrolopyrimidines are known CDK inhibitors, suggesting divergent target selectivity .
c) N-(2-chloro-5-nitrophenyl)-2-cyanoacetamide ()
  • Key Features: Nitro group at the 5-position (vs. cyano at 2-position in the target). Acetamide backbone (vs. isonicotinamide).
  • Simpler acetamide structure may limit kinase selectivity due to fewer hydrogen-bonding sites .

Pharmacokinetic and Physicochemical Properties

Property Target Compound N-(5-chloro-2-methoxyphenyl)-... 1443237-16-8 N-(2-chloro-5-nitrophenyl)-...
Molecular Weight ~423.89 528.34 ~430 (estimated) ~265.67
LogP (Predicted) 2.5 3.1 2.8 1.9
Solubility Moderate (THP enhances) Low (pyrimidoindole hydrophobicity) Moderate High (nitro polarity)
Metabolic Stability High (THP resists oxidation) Moderate (sulfanyl group vulnerable) Low (dihydropyran) Low (nitro reduction risk)

Q & A

Q. What are the common synthetic routes for preparing N-(5-chloro-2-cyanophenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide?

The synthesis typically involves multi-step organic reactions. For example, a substitution reaction under alkaline conditions can introduce the tetrahydro-2H-pyran-4-yl methoxy group, followed by condensation with a chloro-cyanophenyl intermediate. Key steps include:

  • Alkaline-mediated substitution of halogenated nitroarenes with alcohol derivatives (e.g., tetrahydro-2H-pyran-4-yl methanol) to form ether linkages .
  • Reduction of nitro groups to amines using iron powder under acidic conditions .
  • Condensation with cyanoacetic acid or derivatives using coupling agents like HATU (noted in analogous syntheses) .
    Characterization via IR and NMR spectroscopy is critical to confirm functional groups and structural integrity .

Q. How can researchers validate the structural identity of this compound?

Methodological validation includes:

  • IR Spectroscopy : Detection of amide C=O (~1650–1700 cm⁻¹), nitrile C≡N (~2200 cm⁻¹), and ether C-O (~1250 cm⁻¹) stretching .
  • NMR Spectroscopy :
    • ¹H NMR : Signals for aromatic protons (δ 6.5–8.5 ppm), methoxy groups (δ ~3.3–3.8 ppm), and tetrahydro-2H-pyran protons (δ 1.5–4.0 ppm) .
    • ¹³C NMR : Peaks for carbonyl carbons (~165–175 ppm), nitrile carbons (~115–120 ppm), and quaternary carbons in the pyran ring .
  • Mass Spectrometry : High-resolution MS to confirm molecular formula (e.g., C₂₁H₂₀ClN₃O₃) .

Q. What are the key solubility and stability considerations for handling this compound in laboratory settings?

  • Solubility : Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the amide and ether groups. Limited solubility in water unless protonated .
  • Stability :
    • Hydrolysis-prone sites: Nitrile groups may degrade under strong acidic/basic conditions.
    • Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation of the methoxy and pyran groups .

Q. Which spectroscopic techniques are most effective for detecting impurities in synthesized batches?

  • HPLC-MS : To separate and identify byproducts (e.g., incomplete substitution or hydrolysis derivatives) .
  • TLC with UV Visualization : For rapid monitoring of reaction progress and impurity profiling .
  • X-ray Crystallography : For resolving ambiguous structural features (e.g., stereochemistry in the tetrahydro-2H-pyran ring) .

Q. How can researchers assess the compound’s preliminary biological activity?

  • In vitro assays : Screen against target enzymes or receptors (e.g., kinase inhibition assays) using purified proteins.
  • Cellular viability assays : Test cytotoxicity in cell lines (e.g., IC₅₀ determination via MTT assay) .
  • Docking studies : Predict binding interactions with target proteins using software like AutoDock .

Advanced Research Questions

Q. How can synthetic yields be optimized for the condensation step involving the tetrahydro-2H-pyran-4-yl methoxy group?

  • Base Selection : Use stronger bases (e.g., DBU or NaH) to deprotonate the hydroxyl group in the methoxy intermediate, enhancing nucleophilicity .
  • Coupling Agents : Replace traditional agents with HATU or EDC/HOBt for higher efficiency in amide bond formation .
  • Solvent Optimization : Use anhydrous DMF or THF to minimize side reactions .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

  • Variable Temperature (VT) NMR : Identify dynamic processes (e.g., rotamers) causing peak splitting .
  • 2D NMR (COSY, HSQC) : Assign overlapping signals in complex regions (e.g., tetrahydro-2H-pyran protons) .
  • Isotopic Labeling : Use deuterated analogs to trace signal origins in ambiguous cases .

Q. What computational methods are suitable for modeling the compound’s conformation and reactivity?

  • DFT Calculations : Predict electronic properties (e.g., HOMO/LUMO energies) using Gaussian or ORCA software .
  • MD Simulations : Study solvation effects and stability of the tetrahydro-2H-pyran ring in aqueous environments .
  • QSPR Models : Correlate structural features (e.g., substituent electronegativity) with biological activity .

Q. How can the compound’s metabolic stability be evaluated in preclinical studies?

  • Microsomal Assays : Incubate with liver microsomes (human/rat) to measure half-life and identify metabolites via LC-MS/MS .
  • CYP450 Inhibition Screening : Test against major isoforms (e.g., CYP3A4) to assess drug-drug interaction risks .
  • Plasma Stability Tests : Monitor degradation in plasma at 37°C over 24 hours .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in derivatives of this compound?

  • Scaffold Modifications : Synthesize analogs with varied substituents (e.g., replacing Cl with F or altering the pyran ring size) .
  • Pharmacophore Mapping : Identify critical moieties (e.g., nitrile, methoxy) for target binding using 3D-QSAR .
  • Bioisosteric Replacement : Substitute the tetrahydro-2H-pyran group with morpholine or piperidine to assess steric/electronic effects .

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